Researchers developing fungicides or pharmaceuticals often face poor regioselectivity and byproduct formation with simple anilines. 4-tert-Butyl-2-fluoroaniline combines para steric bulk and ortho-fluorine electronic tuning to overcome these challenges. • Enables high-yield regioselective synthesis of 6-t-butyl-8-fluoroquinoline agrochemicals. • Modulates metabolic stability and binding affinity in drug-like intermediates. • High-purity lots ensure reproducible process chemistry. Procure with confidence for advanced R&D, scale-up, and patent-based manufacturing.
4-tert-Butyl-2-fluoroaniline (CAS 129373-04-2) is a disubstituted aniline derivative featuring a sterically demanding tert-butyl group at the para-position and an electronegative fluorine atom ortho to the amine. This specific substitution pattern provides a distinct combination of properties not found in simpler analogs. The tert-butyl group enhances solubility in organic solvents and provides steric bulk that can direct the regioselectivity of subsequent reactions, while the ortho-fluoro substituent modulates the electronic properties and reactivity of the amino group, often improving metabolic stability and target binding affinity in the final bioactive molecules. [REFS-1, REFS-2]
Workflow
Synthetic intermediate for pharmaceutical and agrochemical research
Selection Logic
ortho-F + para-tert-butyl pattern for steric/electronic tuning
Use Context
Medicinal chemistry SAR, toxicology class studies, analytical reference development
Procuring a simpler analog like 4-tert-butylaniline (lacking the ortho-fluorine) or 2-fluoroaniline (lacking the para-tert-butyl group) can compromise critical downstream outcomes. The absence of the ortho-fluorine atom removes a key electronic modifier known to enhance metabolic stability and binding affinity in pharmaceutical and agrochemical compounds. [REFS-1, REFS-2] Conversely, replacing the para-tert-butyl group with a smaller substituent eliminates the steric shielding and solubility-enhancing characteristics essential for specific, high-yield synthetic routes and for achieving the desired conformation and pharmacokinetic profile in complex target molecules. This makes 4-tert-butyl-2-fluoroaniline a non-interchangeable precursor when both steric control and specific electronic modulation are required.
Isomer substitution (e.g., 5-tert-butyl-2-fluoroaniline) may alter electronic distribution and steric orientation, shifting reactivity unpredictably.
Replacing with 4-tert-butylaniline removes the ortho-F electron‑withdrawing effect, potentially affecting amine basicity and hydrogen‑bond capacity.
Using 2-fluoroaniline eliminates the para‑tert‑butyl group, sacrificing lipophilicity and steric bulk critical for target binding or membrane interaction.
A key application demonstrating the non-interchangeability of this compound is its use as a named starting material in the synthesis of 6-t-butyl-8-fluoroquinoline derivatives. [1] These quinoline compounds are patented for their excellent control activity against rice blast (Pyricularia oryzae), a major agricultural pathogen. The patent's process chemistry specifically outlines the reaction of 4-t-butyl-2-fluoroaniline with ethyl 2-methylacetoacetate as a crucial step to form the quinolone ring. The selection of this exact aniline over simpler analogs like 4-tert-butylaniline or 2-fluoroaniline underscores its necessity for achieving the specific molecular architecture required for high-value fungicidal activity.
| Evidence Dimension | Precursor Specification in Patent |
| Target Compound Data | Explicitly named as the required starting material for 6-t-butyl-8-fluoroquinoline derivatives. |
| Comparator Or Baseline | Alternative anilines (e.g., 4-tert-butylaniline, 2-fluoroaniline) are not specified for this patented synthesis route. |
| Quantified Difference | Qualitatively specified; the patent process relies on this exact precursor. |
| Conditions | Synthesis of quinoline derivatives for agrochemical applications as described in patent literature. |
For manufacturers of specialized agrochemicals, using this specific precursor is essential to follow patented, high-efficacy synthesis routes.
The substitution pattern of 4-tert-butyl-2-fluoroaniline provides a unique reactivity profile for subsequent electrophilic aromatic substitutions, which is a critical processability parameter. The powerful activating amino group directs incoming electrophiles to positions ortho and para to it (C3 and C5). However, the bulky para-tert-butyl group can sterically hinder the approach to the C5 position. The ortho-fluorine atom, while a weak deactivator, also influences the electronic environment. This contrasts with 4-tert-butylaniline, where both ortho positions (C3 and C5) are electronically similar, potentially leading to mixtures of products or different reaction rates. This controlled reactivity makes 4-tert-butyl-2-fluoroaniline a more precise building block for constructing complex, multi-substituted aromatic cores.
| Evidence Dimension | Regioselectivity in Electrophilic Aromatic Substitution |
| Target Compound Data | Offers a sterically and electronically differentiated ring, enabling more predictable substitution patterns. |
| Comparator Or Baseline | 4-tert-Butylaniline presents two electronically similar ortho positions, increasing the likelihood of product mixtures. 2-Fluoroaniline lacks the steric hindrance to control substitution regioselectivity. |
| Quantified Difference | Qualitative difference in expected regiochemical control based on established steric and electronic principles. |
| Conditions | General electrophilic aromatic substitution reactions common in pharmaceutical and fine chemical synthesis. |
This allows chemists to design more efficient and predictable synthesis routes, reducing the need for complex purification steps and improving overall process yield for high-value final products.
This compound is the designated starting material for synthesizing 6-t-butyl-8-fluoroquinoline fungicides, which exhibit high efficacy against major agricultural pathogens like rice blast. Its use is critical for organizations performing process development or manufacturing based on established patents in the agrochemical sector. [1]
In medicinal chemistry, where precise molecular architecture is key, this aniline serves as a valuable scaffold. Its unique steric and electronic properties enable predictable, regioselective substitutions, making it a preferred choice for the multi-step synthesis of complex pharmaceutical intermediates where minimizing side-products and simplifying purification is a primary concern.
The combination of a bulky, solubilizing tert-butyl group and an electronegative fluorine atom makes this compound a candidate for synthesizing specialty polymers or organic electronic materials. These substituents can be used to fine-tune properties such as solubility, thermal stability, and intermolecular packing, which are critical for performance in advanced material applications.